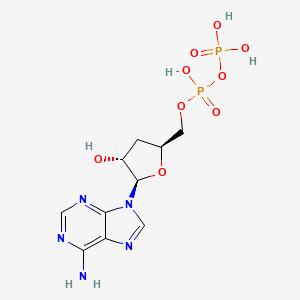
3'-Deoxyadenosine 5'-diphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Deoxyadenosine 5’-diphosphate is a nucleoside diphosphate. It is structurally related to adenosine triphosphate (ATP), with the hydroxyl group on the 2’ carbon of the nucleotide’s pentose removed, and with one fewer phosphoryl group than ATP . This compound plays a significant role in various biochemical processes and is a crucial intermediate in the metabolism of nucleotides.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Deoxyadenosine 5’-diphosphate can be achieved through enzymatic and chemical methods. One approach involves the use of Escherichia coli overexpressing specific enzymes to produce 2’-deoxyadenosine, which can then be phosphorylated to form 3’-Deoxyadenosine 5’-diphosphate . Another method includes the gram-scale chemical synthesis of 2’-deoxynucleoside 5’-triphosphates, which can be further processed to obtain the diphosphate form .
Industrial Production Methods
Industrial production of 3’-Deoxyadenosine 5’-diphosphate typically involves the use of recombinant DNA technology to overexpress nucleoside phosphorylases in bacterial strains. This method allows for the efficient and cost-effective production of the compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
3’-Deoxyadenosine 5’-diphosphate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of 3’-Deoxyadenosine 5’-diphosphate include oxidizing agents like chromium (VI) and Fenton reagents, as well as nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from the reactions of 3’-Deoxyadenosine 5’-diphosphate include various oxidized nucleotides and substituted analogs, which have applications in biochemical research and drug development .
Scientific Research Applications
3’-Deoxyadenosine 5’-diphosphate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3’-Deoxyadenosine 5’-diphosphate involves its incorporation into DNA and RNA, where it can act as a chain terminator during nucleic acid synthesis. This property makes it useful in studying the inhibition of DNA polymerases and other enzymes involved in nucleotide metabolism . The compound can also interact with various molecular targets, including ribonucleotide reductase and DNA polymerase, affecting their activity and leading to altered cellular processes .
Comparison with Similar Compounds
Similar Compounds
Adenosine Diphosphate (ADP): Similar to 3’-Deoxyadenosine 5’-diphosphate but with a hydroxyl group on the 2’ carbon of the nucleotide’s pentose.
Deoxyadenosine Triphosphate (dATP): Contains three phosphoryl groups and is used in DNA synthesis.
Cordycepin (3’-Deoxyadenosine): Lacks the diphosphate group and is known for its role in biochemical reactions and potential therapeutic applications.
Uniqueness
3’-Deoxyadenosine 5’-diphosphate is unique due to its specific structure, which allows it to participate in distinct biochemical reactions and serve as a valuable tool in scientific research. Its ability to act as a chain terminator in nucleic acid synthesis distinguishes it from other similar compounds .
Properties
CAS No. |
13052-95-4 |
|---|---|
Molecular Formula |
C10H15N5O9P2 |
Molecular Weight |
411.20 g/mol |
IUPAC Name |
[(2S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O9P2/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(23-10)2-22-26(20,21)24-25(17,18)19/h3-6,10,16H,1-2H2,(H,20,21)(H2,11,12,13)(H2,17,18,19)/t5-,6+,10+/m0/s1 |
InChI Key |
OBEBFUHFXYDSAW-BAJZRUMYSA-N |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
Canonical SMILES |
C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


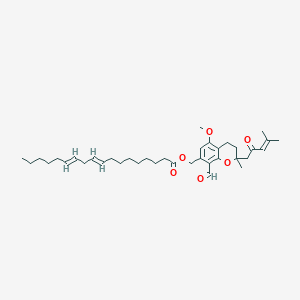
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carboxylic acid](/img/structure/B13443676.png)
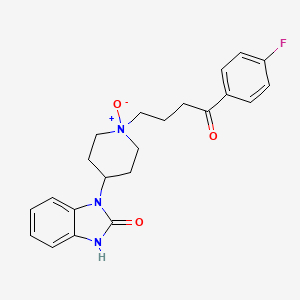
![(3-isobutyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B13443692.png)
![4-[(R)-(4-Chlorophenyl)phenylmethyl]-1-piperazinecarboxaldehyde](/img/structure/B13443696.png)
![alpha-[(Cyclobutyloxy)methyl]-4-methoxy-benzenemethanol](/img/structure/B13443699.png)
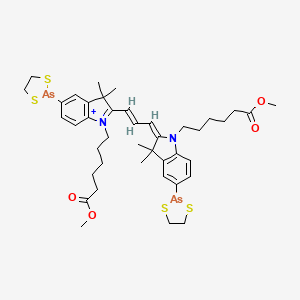
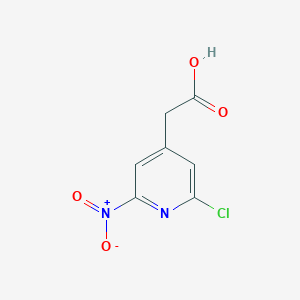
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-](/img/structure/B13443719.png)
![5,6-Dihydrofuro[2,3-c]pyridazin-3-amine](/img/structure/B13443722.png)
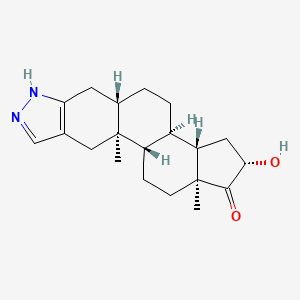
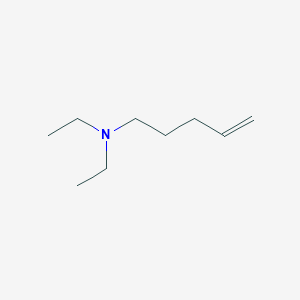
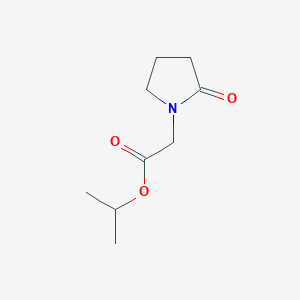
![6,8-dioxabicyclo[3.2.1]oct-2-en-4-yl acetate](/img/structure/B13443745.png)
